6-[(oxiran-2-yl)methoxy]quinoline
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Overview
Description
6-[(Oxiran-2-yl)methoxy]quinoline is an organic compound with the molecular formula C12H11NO2 It features a quinoline ring system substituted with an oxirane (epoxide) group via a methoxy linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(oxiran-2-yl)methoxy]quinoline typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 6-hydroxyquinoline.
Methoxylation: The hydroxyl group of 6-hydroxyquinoline is converted to a methoxy group using methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate.
Epoxidation: The methoxyquinoline is then reacted with an epoxide precursor, such as epichlorohydrin, under basic conditions to introduce the oxirane ring. This step often requires a catalyst like sodium hydroxide to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control, and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-[(Oxiran-2-yl)methoxy]quinoline can undergo various chemical reactions, including:
Nucleophilic Substitution: The oxirane ring is highly reactive towards nucleophiles, leading to ring-opening reactions.
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can target the quinoline ring, potentially leading to dihydroquinoline derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, thiols, or alcohols can open the oxirane ring under mild conditions.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products
Nucleophilic Substitution: Produces substituted quinoline derivatives with various functional groups.
Oxidation: Forms quinoline N-oxides.
Reduction: Yields dihydroquinoline derivatives.
Scientific Research Applications
6-[(Oxiran-2-yl)methoxy]quinoline has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of bioactive molecules, including potential anticancer and antimicrobial agents.
Materials Science: The compound is used in the development of novel materials with specific electronic or optical properties.
Chemical Biology: It is employed in the study of enzyme mechanisms and as a probe for biological systems.
Industrial Applications: The compound’s reactivity makes it useful in the synthesis of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-[(oxiran-2-yl)methoxy]quinoline depends on its application:
Biological Systems: The oxirane ring can interact with nucleophilic sites in biological molecules, leading to covalent modifications. This can inhibit enzyme activity or alter protein function.
Chemical Reactions: The compound’s reactivity is primarily due to the strained oxirane ring, which readily undergoes ring-opening reactions with nucleophiles.
Comparison with Similar Compounds
Similar Compounds
6-Methoxyquinoline: Lacks the oxirane ring, making it less reactive in nucleophilic substitution reactions.
6-Hydroxyquinoline: Contains a hydroxyl group instead of a methoxy group, leading to different reactivity and applications.
Epoxyquinoline Derivatives: Other derivatives with different substituents on the quinoline ring or variations in the epoxide structure.
Uniqueness
6-[(Oxiran-2-yl)methoxy]quinoline is unique due to the presence of both a quinoline ring and an oxirane group. This combination imparts distinct reactivity and potential for diverse applications, setting it apart from other quinoline derivatives.
Properties
CAS No. |
84344-73-0 |
---|---|
Molecular Formula |
C12H11NO2 |
Molecular Weight |
201.2 |
Purity |
95 |
Origin of Product |
United States |
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